molecular formula C9H14N2 B076351 2-Isobutyl-3-methylpyrazine CAS No. 13925-06-9

2-Isobutyl-3-methylpyrazine

Cat. No. B076351
CAS RN: 13925-06-9
M. Wt: 150.22 g/mol
InChI Key: ZHMIODDNZRIENW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Isobutyl-3-methylpyrazine and its analogs has been a subject of interest due to their sensory relevance in food and beverages. While detailed synthesis processes specifically for 2-Isobutyl-3-methylpyrazine were not directly found, studies on related methoxypyrazines suggest that their formation might involve amino acids as precursors, with specific enzymatic reactions contributing to their biosynthesis in plants. For instance, the biosynthesis of 3-Isobutyl-2-methoxypyrazine (IBMP) in bell pepper fruits has shown incorporation of labeled precursors like l-leucine and α-ketoisocaproic acid, indicating a complex biosynthetic pathway involving amino acids and enzymatic methylation (Zamolo & Wüst, 2022)(Zamolo & Wüst, 2022).

Scientific Research Applications

  • Flavouring Additive in Animal Feed

    • Field : Animal Nutrition
    • Application : 2-Isobutyl-3-methylpyrazine is used as a flavouring additive in animal feed .
    • Method : The compound is mixed into animal feed to enhance its flavor .
    • Results : The European Food Safety Authority (EFSA) has conducted a scientific opinion on the safety and efficacy of this compound when used as a flavouring for all animal species .
  • Aroma Compound in Oak Toasting

    • Field : Food Science
    • Application : This compound is monitored during the oak toasting process, which is used in the production of wine barrels .
    • Method : Oak wood boards are toasted at different temperatures, and the process-gas is continuously transferred to monitor the evolution of oak aromas, including 2-Isobutyl-3-methylpyrazine .
    • Results : The specific outcomes of this process are not detailed in the available resources .
  • Flavor and Fragrance Agents
    • Field : Food and Cosmetic Industry
    • Application : 2-Isobutyl-3-methylpyrazine is used as a flavor and fragrance agent .
    • Method : The compound is added to food and cosmetic products to enhance their flavor and fragrance .
    • Results : The specific outcomes of this application are not detailed in the available resources .
  • Food Additives and Contaminants

    • Field : Food Safety
    • Application : 2-Isobutyl-3-methylpyrazine has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety as a food additive and contaminant .
    • Method : The compound is assessed for its potential risks and benefits when used as a food additive .
    • Results : The specific outcomes of this evaluation are not detailed in the available resources .
  • Chemical Research

    • Field : Chemistry
    • Application : 2-Isobutyl-3-methylpyrazine is used in chemical research, particularly in the study of pyrazine derivatives .
    • Method : The compound is used in various chemical reactions and studies to understand its properties and potential applications .
    • Results : The specific outcomes of this research are not detailed in the available resources .

Safety And Hazards

2-Isobutyl-3-methylpyrazine is classified as a flammable liquid (Category 4, H227) . It is advised to keep away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

A more in-depth investigation of the antimicrobial and olfactory activities of alkylpyrazines, including 2-Isobutyl-3-methylpyrazine, is required in the future . The need and demand of the food industry for green and more sustainable synthetic strategies are also discussed .

properties

IUPAC Name

2-methyl-3-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(2)6-9-8(3)10-4-5-11-9/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMIODDNZRIENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065678
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a green, earthy, celery odour
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

199.00 to 201.00 °C. @ 760.00 mm Hg
Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.936-0.942
Record name 2-Isobutyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/824/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutyl-3-methylpyrazine

CAS RN

13925-06-9
Record name 2-Isobutyl-3-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13925-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-3-methyl pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, 2-methyl-3-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2065678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-3-(2-methylpropyl)pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ISOBUTYL-3-METHYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11EP4V0M9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methyl-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
C Daily - 2012 - oaktrust.library.tamu.edu
One of the largest problems in the Texas wine industry is a sensory flaw due to methoxypyrazines (MP). A precise method or material for the remediation of excessive levels of MP in …
Number of citations: 0 oaktrust.library.tamu.edu
Y ZHANG - 2022 - etheses.dur.ac.uk
… Further evidence showed the replacement of the alkoxy group with an alkyl group at the position 2, such as 2-isobutyl-3methylpyrazine gave a change in olfactory threshold from 3.5×10-…
Number of citations: 2 etheses.dur.ac.uk
M Schöck, S Liebminger, G Berg… - AMB …, 2018 - amb-express.springeropen.com
… In a first small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of 2-isobutyl-3-methylpyrazine can be improved by additionally lowering …
Number of citations: 16 amb-express.springeropen.com
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
MY Jung, JY Bock, SO Baik, JH Lee… - Journal of agricultural …, 1999 - ACS Publications
… , trimethylpyrazine, 2-ethyl-3-methylpyrazine, 2,3-diethylpyrazine, tetramethylpyrazine, 2-methyl-3-n-propylpyrazine, 2,3-diethyl-5-methylpyrazine, and 2-isobutyl-3-methylpyrazine were …
Number of citations: 62 pubs.acs.org
L Lojzova, K Riddellova, J Hajslova, J Zrostlikova… - Analytica chimica …, 2009 - Elsevier
Several methods have been developed for the analysis of substituted pyrazines and related substances in potato chips. Following separation/detection approaches (all employing head-…
Number of citations: 52 www.sciencedirect.com
A Cherniienko, A Pawełczyk, L Zaprutko - Applied Sciences, 2022 - mdpi.com
… coupling maltodextrin with 2-isobutyl-3-methylpyrazine may reduce … The testing of 2-isobutyl-3-methylpyrazine on Escherichia … of the impact of 2-isobutyl-3-methylpyrazine, 2-isopropyl-5-…
Number of citations: 3 www.mdpi.com
M Lai, X Ji, T Tao, Y Shan, P Liu, M Zhao - Journal of Thermal Analysis and …, 2017 - Springer
… , 1-octen-3-ol and 2-isobutyl-3-methylpyrazine were generated by DMPOE degradation under … 2-Isobutyl-3-methylpyrazine existed in coffee [12], amount of which achieved maximum …
Number of citations: 14 link.springer.com
W Song, M Dai, S Gao, Y Mi, S Zhang… - Pest Management …, 2023 - Wiley Online Library
… In pot experiments, 2-isobutyl-3-methylpyrazine and 2-dodecanone reduced the number of root galls by about 70%, and 2-tridecanone reduced the number of root galls and egg …
Number of citations: 3 onlinelibrary.wiley.com
P Li, X Gan, L Luo, B Du - Annals of Microbiology, 2017 - Springer
… The strain is able to biosynthesize the pyrazines, including 2,3-diisobutylpyrazine, 2-isobutyl-3-methylpyrazine and 1-(5-isobutyl-2-pyrazinyl)-1-propanone. Genome sequencing of L14 …
Number of citations: 2 link.springer.com

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